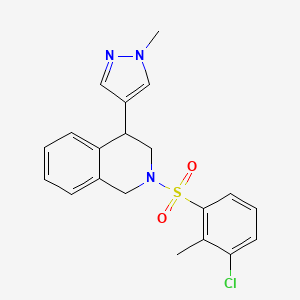
2-((3-chloro-2-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((3-chloro-2-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline" is a heterocyclic molecule that appears to be related to the class of 1,2,3,4-tetrahydroisoquinoline derivatives. These compounds have been studied for their potential pharmacological properties, particularly as inhibitors of phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of epinephrine from norepinephrine.
Synthesis Analysis
The synthesis of related 1,2,3,4-tetrahydroisoquinoline derivatives has been explored in the literature. For instance, a series of 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides were prepared and evaluated for their ability to inhibit PNMT. The synthesis involved the selection of substituents based on the Topliss approach for structure-activity relationship studies . Although the specific synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, involving the introduction of sulfonyl and pyrazolyl groups to the tetrahydroisoquinoline core.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a benzene ring, forming the isoquinoline scaffold. Substituents on this scaffold, such as sulfonyl groups and chloro-methylphenyl groups, can significantly influence the molecule's biological activity. The presence of a 1-methyl-1H-pyrazol-4-yl group suggests additional potential for interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of tetrahydroisoquinoline derivatives can be diverse. For example, the related compounds mentioned in the provided data could undergo further chemical transformations, such as reduction with NaBH4 to yield hydroxy-dihydroisoquinolinone derivatives . The sulfonyl group in the compound of interest is likely to be a key functional group for further chemical reactions, potentially including sulfonylation reactions under visible light-promoted conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-((3-chloro-2-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline" are not provided, related compounds exhibit properties that are influenced by their molecular structure. The presence of sulfonyl and chloro groups can affect the compound's solubility, stability, and overall reactivity. The physical properties such as melting point, boiling point, and solubility in various solvents would be determined by the specific substituents and their arrangement on the tetrahydroisoquinoline core .
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds related to the specified chemical, particularly those incorporating the tetrahydroisoquinoline moiety, have been synthesized and studied for their potential in anticancer treatment. Notably, certain derivatives displayed significant inhibitory activities against PC-3 cell lines, suggesting their potential application in prostate cancer treatment. For example, some compounds exhibited strong inhibitory activities against PC-3 cell lines, indicating their possible use as anticancer agents (Liu et al., 2009).
Antibacterial Activity
Derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized and tested for their antibacterial properties. Some compounds showed potent inhibitory effects on bacterial enzymes like Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase. This suggests their potential application in combating bacterial infections (Liu et al., 2009).
Lubricant Antioxidant
Derivatives of tetrahydroisoquinoline have been synthesized and analyzed for their efficiency as antioxidants in lubricating greases. These compounds demonstrated the ability to reduce the total acid number and oxygen pressure drop in lubricating greases, indicating their potential utility as antioxidants in industrial applications (Hussein et al., 2016).
Antituberculosis and Cytotoxicity Studies
3-heteroarylthioquinoline derivatives, related to the specified chemical, were synthesized and assessed for their activity against Mycobacterium tuberculosis. Some of these compounds exhibited significant activity, highlighting their potential as antituberculosis agents. Additionally, the cytotoxic effects of these compounds were evaluated, indicating their potential application in therapeutic treatments (Chitra et al., 2011).
Safety And Hazards
This would involve studying the toxicity of the compound and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve discussing potential future research directions, such as new reactions that could be explored or new applications for the compound.
I hope this general information is helpful. If you have more specific questions about a different compound, feel free to ask!
Propiedades
IUPAC Name |
2-(3-chloro-2-methylphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-14-19(21)8-5-9-20(14)27(25,26)24-12-15-6-3-4-7-17(15)18(13-24)16-10-22-23(2)11-16/h3-11,18H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRFAZZVCWLLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chloro-2-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3005616.png)
![N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B3005620.png)
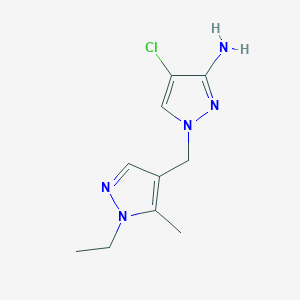
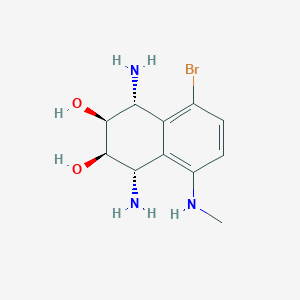
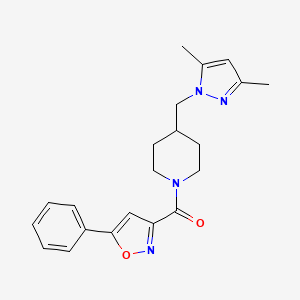
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B3005624.png)
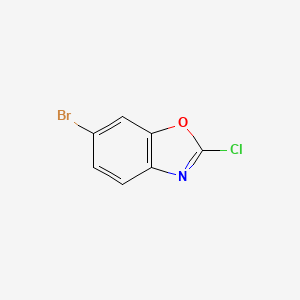
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide](/img/structure/B3005628.png)
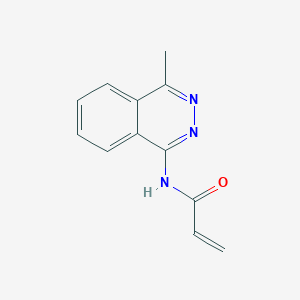
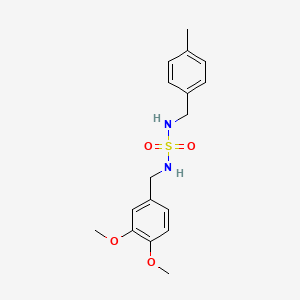
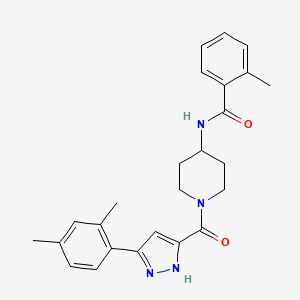
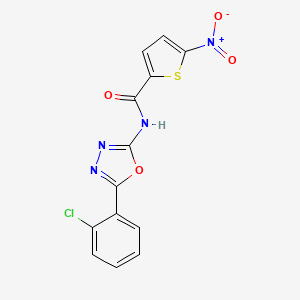
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3005638.png)
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B3005639.png)